7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride
Description
7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride is a thiazepane derivative characterized by a seven-membered ring containing sulfur and nitrogen atoms (1,4-thiazepane) substituted with a 2,5-difluorophenyl group.
Properties
IUPAC Name |
7-(2,5-difluorophenyl)-1,4-thiazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NS.ClH/c12-8-1-2-10(13)9(7-8)11-3-4-14-5-6-15-11;/h1-2,7,11,14H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRNVSLRVYGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=C(C=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-difluorobenzylamine with a suitable thiol or thioether in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Lipophilic Effects
- Low steric demand and moderate lipophilicity improve membrane permeability compared to chlorine .
- Chlorine (2-Chlorophenyl) :
- Phenyl (Unsubstituted) :
Biological Activity
7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by its seven-membered thiazepane ring containing sulfur and nitrogen atoms, along with a difluorophenyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug development .
| Property | Details |
|---|---|
| IUPAC Name | 7-(2,5-difluorophenyl)-1,4-thiazepane;hydrochloride |
| CAS Number | 2097936-26-8 |
| Molecular Formula | C11H14ClF2NS |
| Molecular Weight | 265.75 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar thiazepane structures often demonstrate efficacy against a range of bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For instance, similar compounds have shown promising results in reducing cell viability in human oral epidermal carcinoma (KB) cells with IC50 values indicating effective cytotoxicity .
| Compound | IC50 (mM) |
|---|---|
| This compound | TBD (to be determined) |
| Curcumin analog (3) | 15.61 ± 0.13 |
| Curcumin | 33.35 ± 2.66 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may involve:
- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation : It could potentially modulate receptor activity linked to various cellular responses.
Further studies are needed to elucidate the exact molecular pathways affected by this compound.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazepane derivatives to understand its unique properties better:
| Compound Name | Biological Activity |
|---|---|
| 7-(2,4-Difluorophenyl)-1,4-thiazepane hydrochloride | Antimicrobial |
| 7-(3,5-Difluorophenyl)-1,4-thiazepane hydrochloride | Anticancer |
| 7-(2,5-Dichlorophenyl)-1,4-thiazepane hydrochloride | Antimicrobial and anticancer |
The positioning of the fluorine atoms in the difluorophenyl group significantly influences the compound's reactivity and interaction with biological targets compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
